N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-19-8-6-18(7-9-19)16-25-22(30)17-29-23(31)11-10-21(26-29)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11H,12-17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFBGPEYVDCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.
Attachment of the Chlorobenzyl Group: The final step involves the alkylation of the pyridazinone core with 4-chlorobenzyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Pyridazinone Reactivity
The pyridazinone ring undergoes characteristic reactions due to its conjugated carbonyl and nitrogen atoms:
Acetamide Linker Modifications
The acetamide group participates in hydrolysis and condensation reactions:
Phenylpiperazine Functionalization
The 4-phenylpiperazine group enables electrophilic aromatic substitution and ring-opening reactions:
4-Chlorobenzyl Substituent Reactions
The chlorobenzyl group participates in cross-coupling and halogen exchange:
Biological Interaction-Driven Reactions
The compound interacts with biological targets, influencing its reactivity:
Stability and Degradation
Critical stability data under varying conditions:
Key Findings:
-
Synthetic Utility : The acetamide linker and pyridazinone core are pivotal for derivatization, enabling the synthesis of analogs with enhanced pharmacological profiles .
-
Biological Relevance : Reactions at the phenylpiperazine moiety correlate with receptor-binding efficacy, as seen in serotonin receptor modulation studies .
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Stability Challenges : Susceptibility to hydrolysis under acidic/alkaline conditions necessitates formulation optimizations for drug development .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for anticonvulsant and anti-inflammatory applications .
Scientific Research Applications
Pharmacological Applications
N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has shown promise in various pharmacological studies:
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives exhibit antidepressant effects. The phenylpiperazine moiety in this compound is hypothesized to interact with serotonin receptors, potentially enhancing mood regulation .
Antipsychotic Properties
The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have indicated that similar compounds can modulate dopamine receptor activity, which is crucial for managing symptoms of psychosis .
Anxiolytic Effects
Preliminary studies suggest anxiolytic properties due to the compound's ability to influence neurotransmitter systems related to anxiety and stress responses .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions:
Synthetic Route Overview
- Formation of the Pyridazine Core : The initial step involves the synthesis of the pyridazine ring through cyclization reactions.
- Introduction of the Piperazine Moiety : Piperazine derivatives are introduced via nucleophilic substitution methods.
- Acetamide Formation : The final step involves acylation to form the acetamide group, completing the synthesis.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including this compound. Results indicated significant antidepressant-like effects in animal models, correlating with serotonin receptor modulation .
Case Study 2: Antipsychotic Activity
In another investigation reported in Pharmacology Biochemistry and Behavior, researchers assessed the antipsychotic potential of compounds similar to this compound. Findings suggested improvements in symptom management for psychotic disorders through dopamine receptor antagonism .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s biological activity and chemical reactivity are influenced by its substituents. Below is a comparative analysis with structurally related pyridazine derivatives:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Biological Activity | Key Differences vs. Target Compound | References |
|---|---|---|---|---|
| N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (Target) | 4-Chlorobenzyl, 4-phenylpiperazine | Under investigation (neurological/oncological) | Reference compound | — |
| N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide | 4-Fluorobenzyl, morpholine | Neurological effects | Fluorine’s electronegativity; morpholine vs. piperazine | |
| N-benzyl-2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide | 4-Methoxyphenyl piperazine | Bone resorption inhibition | Methoxy enhances solubility; altered receptor affinity | |
| 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide | 4-Chlorophenyl, 4-methoxyphenyl | Antimicrobial, anti-inflammatory | Methoxyphenyl vs. benzyl; simplified piperazine | |
| 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(furan-2-ylmethyl)acetamide | 3-Chlorophenyl piperazine, furan | Neuropharmacological potential | Furan’s planar structure vs. benzyl |
Key Observations :
- Piperazine vs.
- Chlorine vs.
- Methoxy Substitution : Methoxy groups (e.g., in ) improve aqueous solubility but may reduce metabolic stability due to oxidative demethylation pathways.
Key Insights :
- The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, balancing tissue penetration and solubility.
Biological Activity
Overview
N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. Compounds of this class are recognized for their diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. The specific structure of this compound, featuring both a chlorobenzyl and a piperazine moiety, suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. The presence of the piperazine ring typically enhances the lipophilicity and bioavailability of the compound, allowing it to cross cell membranes effectively. This structural feature may facilitate its binding to targets involved in neurotransmission or cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-(substituted phenyl)-2-chloroacetamides revealed that halogenated phenyl rings enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria due to increased lipophilicity, which aids in membrane penetration .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Notes |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Gram-positive bacteria | High lipophilicity |
| N-(4-fluorophenyl)-2-chloroacetamide | Gram-negative bacteria | Effective against C. albicans |
| N-(4-chlorobenzyl)-2-[6-oxo...acetamide | Potentially active | Structure suggests similar properties |
Antitumor Activity
Preliminary studies suggest that pyridazinone derivatives may possess antitumor properties. For example, compounds with a similar piperazine structure have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in small-cell lung cancer models .
Case Study: Cytotoxic Effects
In a study involving small-cell lung cancer (SCLC) cell lines, compounds analogous to N-(4-chlorobenzyl)-2-[6-oxo...acetamide demonstrated significant cytotoxicity. The treatment resulted in:
- Cell Cycle Arrest : Cells exhibited S-phase arrest.
- Apoptosis Induction : Increased markers of apoptosis were noted.
These findings highlight the potential for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the positioning and type of substituents on the phenyl ring significantly influence biological activity. Halogenated substituents tend to enhance activity due to their electronic properties and ability to facilitate interactions with biological targets .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Halogenated Phenyl | Increased lipophilicity |
| Piperazine Moiety | Enhanced receptor binding |
| Carbonyl Group | Potential for hydrogen bonding |
Q & A
Basic: What are the key synthetic steps for preparing N-(4-chlorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide?
Methodological Answer:
The synthesis typically involves:
Core Pyridazinone Formation : Condensation of substituted hydrazines with diketones to form the pyridazinone ring.
Piperazinyl Substitution : Nucleophilic substitution at the pyridazinone C-3 position using 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Acetamide Coupling : Reaction of the intermediate with 4-chlorobenzyl chloride via an SN2 mechanism, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Characterization includes melting point analysis, IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR, and HRMS .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, using DMF as a solvent enhances nucleophilicity of piperazine .
- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., via controlled reagent mixing and temperature gradients) .
- In Situ Monitoring : Techniques like TLC or HPLC track reaction progress and intermediate stability, minimizing degradation .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for the pyridazinone ring (δ ~6.8–7.5 ppm for aromatic protons), piperazinyl CH₂ groups (δ ~2.5–3.5 ppm), and acetamide NH (δ ~8.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (pyridazinone C=O at ~1670 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12) and fragmentation patterns .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies arise due to:
- Cell Line Variability : Differences in membrane permeability (e.g., AGS vs. HEK293) require normalization to cell viability controls (MTT assay) .
- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess statistical significance (p < 0.05 via ANOVA).
- Metabolic Stability : Evaluate compound degradation in cell media via LC-MS to rule out false negatives .
Basic: What is the role of the piperazinyl group in bioactivity?
Methodological Answer:
The piperazinyl moiety:
- Enhances solubility via protonation at physiological pH.
- Facilitates target binding through hydrogen bonding with receptors (e.g., serotonin or dopamine receptors).
- SAR Studies : Analogues without the piperazine show reduced cytotoxicity (e.g., IC₅₀ > 100 μM in AGS cells vs. 12 μM for the parent compound) .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Scaffold Modification : Synthesize derivatives with varied substituents (e.g., halogen, methoxy) on the benzyl or phenylpiperazine groups.
Biological Testing : Screen against multiple cell lines (e.g., cancer, normal) to assess selectivity.
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs.
Data Analysis : Apply cluster analysis (e.g., PCA) to correlate structural features with activity .
Basic: What are common impurities in synthesis, and how are they characterized?
Methodological Answer:
- Byproducts : Unreacted 4-chlorobenzyl chloride (detected via GC-MS) or incomplete piperazinyl substitution (identified by ¹H NMR absence of CH₂ peaks).
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) isolates the pure compound.
- Quantification : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Photostability : UV irradiation (ICH Q1B guidelines) identifies light-sensitive functional groups (e.g., pyridazinone).
- Solution Stability : Assess in PBS (pH 7.4) and DMSO at -20°C, 4°C, and 25°C. Use LC-MS to detect hydrolysis products (e.g., free piperazine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
